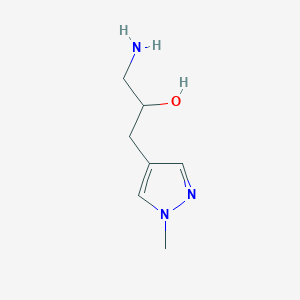
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-phenyl-3-methyl-5-aminopyrazole
- 3,5-dimethyl-1H-pyrazole
- 1H-pyrazole-4-carbaldehyde
Uniqueness
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this pyrazole derivative, exploring its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4O |
| Molecular Weight | 156.19 g/mol |
| CAS Number | 2229512-62-1 |
| SMILES | CC(CN)(C1=CN(N=C1)C)O |
Biological Activity
Recent studies have indicated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific activities of this compound are summarized below:
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, similar compounds have shown significant inhibition of COX-2 activity, leading to reduced inflammation and pain .
Antimicrobial Properties
Compounds with pyrazole structures have been evaluated for their antimicrobial efficacy against various pathogens. In vitro studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Dihydrofolate Reductase Inhibition
Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
Interaction with Receptors
The compound may also interact with various receptors involved in neurotransmission and inflammation. For example, certain pyrazole derivatives have been shown to modulate the activity of GABA receptors, which could contribute to their analgesic effects .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Cancer Research : A study evaluating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through DHFR inhibition .
- Inflammatory Disorders : Clinical evaluations indicate that pyrazole-based drugs can provide relief in conditions such as rheumatoid arthritis by reducing inflammatory markers and improving patient outcomes .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-amino-3-(1-methylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)2-7(11)3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
HQWDUDLIMKJVJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















